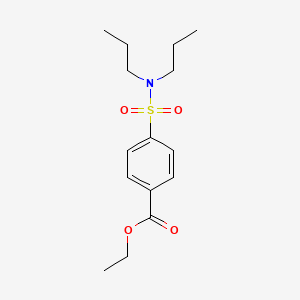Ethyl 4-(dipropylsulfamoyl)benzoate
CAS No.: 70190-76-0
Cat. No.: VC8352070
Molecular Formula: C15H23NO4S
Molecular Weight: 313.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 70190-76-0 |
|---|---|
| Molecular Formula | C15H23NO4S |
| Molecular Weight | 313.4 g/mol |
| IUPAC Name | ethyl 4-(dipropylsulfamoyl)benzoate |
| Standard InChI | InChI=1S/C15H23NO4S/c1-4-11-16(12-5-2)21(18,19)14-9-7-13(8-10-14)15(17)20-6-3/h7-10H,4-6,11-12H2,1-3H3 |
| Standard InChI Key | ADVZKXPBFUZXGF-UHFFFAOYSA-N |
| SMILES | CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)OCC |
| Canonical SMILES | CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)OCC |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
Ethyl 4-(dipropylsulfamoyl)benzoate features a benzoate core substituted at the para position with a dipropylsulfamoyl group. The IUPAC name—ethyl 4-(dipropylsulfamoyl)benzoate—reflects this structure, with the ethyl ester and dipropylamine groups contributing to its hydrophobicity . Key structural identifiers include:
-
SMILES:
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)OCC -
InChIKey:
ADVZKXPBFUZXGF-UHFFFAOYSA-N
The absence of stereocenters (as confirmed by its achiral designation) simplifies its synthetic and analytical handling .
Table 1: Fundamental Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 313.4 g/mol | |
| CAS Registry Number | 70190-76-0 | |
| PubChem CID | 17811092 | |
| UNII Identifier | 4P8TV3VB42 |
Synthesis and Production Pathways
Relationship to Probenecid Synthesis
As an impurity in probenecid formulations, ethyl 4-(dipropylsulfamoyl)benzoate likely originates from incomplete ester hydrolysis or side reactions during probenecid synthesis. Probenecid itself is synthesized via sulfonylation of 4-(dipropylsulfamoyl)benzoic acid, followed by purification . The ethyl ester variant may form if ethanol is present during synthesis or storage, leading to transesterification .
Synthetic Challenges and Optimization
While detailed protocols for this compound’s standalone synthesis are scarce, its production as a probenecid impurity suggests that reaction conditions (e.g., solvent choice, temperature, and catalyst use) critically influence its yield. For instance, residual ethanol in reaction mixtures could promote esterification, necessitating stringent process controls to minimize impurity levels .
Physicochemical and Thermodynamic Properties
Solubility and Partitioning
Ethyl 4-(dipropylsulfamoyl)benzoate’s logP (octanol-water partition coefficient) is estimated at 2.195, indicating moderate lipophilicity . This property aligns with its role as a probenecid derivative, as probenecid itself has a logP of ~2.2, essential for renal tubular secretion .
Thermal Stability
Although direct data for the compound is limited, probenecid’s thermodynamic properties offer insights:
-
Boiling Point: ~734 K (extrapolated from probenecid analogs) .
-
Enthalpy of Fusion: 33.57–40.90 kJ/mol (similar to probenecid’s crystalline phase) .
These values suggest that the ethyl ester derivative exhibits stability under standard storage conditions but may degrade at elevated temperatures.
Analytical Characterization Methods
Chromatographic Techniques
High-performance liquid chromatography (HPLC) is the primary method for detecting and quantifying ethyl 4-(dipropylsulfamoyl)benzoate in probenecid formulations. Reverse-phase columns paired with UV detection (λ ≈ 254 nm) provide sufficient resolution for impurity profiling .
Spectroscopic Identification
-
Mass Spectrometry (MS): ESI-MS in positive ion mode reveals a molecular ion peak at m/z 314.4 [M+H] .
-
Nuclear Magnetic Resonance (NMR): -NMR spectra display characteristic signals for the ethyl ester (δ 1.3–1.4 ppm, triplet; δ 4.3–4.4 ppm, quartet) and dipropylamine groups (δ 0.8–1.0 ppm, multiplets) .
Table 2: Key Spectroscopic Data
| Technique | Key Signals | Significance |
|---|---|---|
| -NMR | δ 1.3 (t, 3H), δ 4.3 (q, 2H), δ 7.8–8.0 (d, 2H) | Ethyl ester and aromatic protons |
| ESI-MS | m/z 314.4 [M+H] | Molecular ion confirmation |
Pharmaceutical Relevance and Regulatory Considerations
Toxicological Profile
While specific toxicity data for this compound are unavailable, its structural similarity to probenecid—a drug with known nephrotoxic and hepatotoxic risks at high doses—warrants caution. Current safety guidelines restrict its use to research purposes only, excluding human or veterinary applications .
Future Directions in Research
Analytical Method Development
Advancements in ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) could enhance detection sensitivity for trace impurities. Method validation studies are needed to establish robust quantification protocols.
Synthetic Chemistry Applications
Exploring ethyl 4-(dipropylsulfamoyl)benzoate as a building block in metallaphotoredox catalysis—a technique demonstrated for carbon-oxygen bond formation—could unlock novel synthetic routes .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume